molecular formula C10H15N3O6 B11083743 3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one

3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B11083743
M. Wt: 273.24 g/mol
InChI Key: FGWJITIVZOXOSF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one is a complex organic compound that belongs to the class of bicyclic compounds. This compound is characterized by its unique structure, which includes a bicyclo[3.3.1]nonane core with various functional groups attached. The presence of nitro groups and a hydroxyethyl group makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a bicyclo[3.3.1]nonane derivative with nitro and hydroxyethyl groups under controlled conditions. The reaction conditions often include the use of strong acids or bases, specific temperatures, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the hydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one is unique due to the combination of its functional groups, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C10H15N3O6/c14-2-1-11-6-9(12(16)17)3-8(15)4-10(5-9,7-11)13(18)19/h14H,1-7H2

InChI Key

FGWJITIVZOXOSF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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